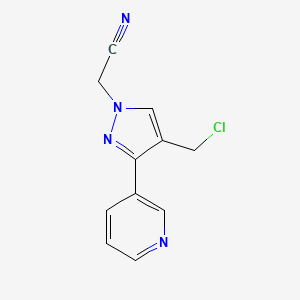
2-(4-(chloromethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
Descripción general
Descripción
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. In your compound, the pyrazole ring is substituted with a chloromethyl group at the 4-position and a pyridin-3-yl group at the 3-position. An acetonitrile group is also attached to the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (pyrazole and pyridine), a chloromethyl group (-CH2Cl), and an acetonitrile group (-CH2CN). The presence of nitrogen in the rings and the cyano group would result in regions of high electron density .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of reactions, including substitutions at the positions not occupied by the nitrogen atoms. The chloromethyl group could potentially be substituted with other groups in the presence of a suitable nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Generally, pyrazole derivatives are stable compounds. The presence of the chloromethyl and acetonitrile groups might increase the reactivity of the compound .Aplicaciones Científicas De Investigación
Cytochrome P-450 IIE1 and Catalase in Oxidation
Studies have demonstrated the role of cytochrome P-450 IIE1 in the oxidation of acetonitrile to cyanide, highlighting the enzymatic pathways and potential toxicological implications of nitrile-containing compounds like 2-(4-(chloromethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile. This research provides insights into the metabolic processes and potential risks associated with exposure to such chemicals (Feierman & Cederbaum, 1989).
Anti-Inflammatory and DNA Binding Properties
Research into Schiff bases and their palladium complexes, including those derived from pyridine and pyrazole derivatives, has shown significant anti-inflammatory activities and DNA binding properties. These findings suggest applications in the development of new therapeutic agents with anti-inflammatory effects and potential roles in modulating DNA interactions (Bhuvaneswari, Umadevi, & Vanajothi, 2020).
Radiosynthesis and Biological Evaluation
The synthesis and evaluation of radiolabeled compounds, including those based on pyrazole and pyrimidine derivatives, have applications in imaging and studying receptors such as the peripheral benzodiazepine receptor. This research is crucial for developing diagnostic tools and therapeutic agents targeting neurodegenerative disorders (Fookes et al., 2008).
Cytoprotective Effects
Compounds containing pyrazole and pyrimidine groups have been investigated for their cytoprotective effects, particularly in the context of gastric lesions and ulcers. This research contributes to the development of new drugs for the treatment of gastrointestinal disorders (Ikeda et al., 1997).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(chloromethyl)-3-pyridin-3-ylpyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c12-6-10-8-16(5-3-13)15-11(10)9-2-1-4-14-7-9/h1-2,4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEHVCQYKZHKMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2CCl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(chloromethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



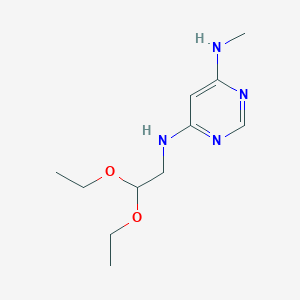
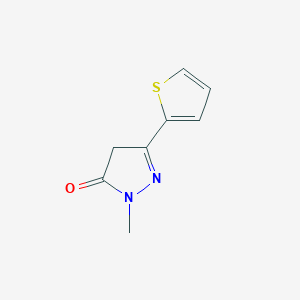
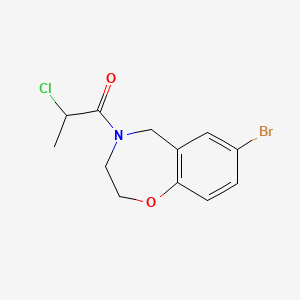
![6-[(Benzyloxy)methyl]pyrimidin-4-amine](/img/structure/B1482582.png)
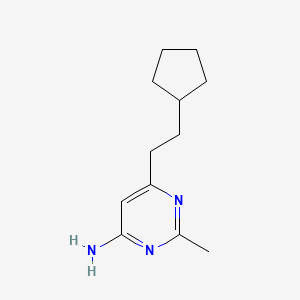

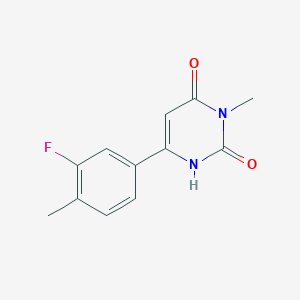

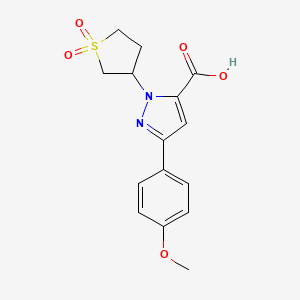
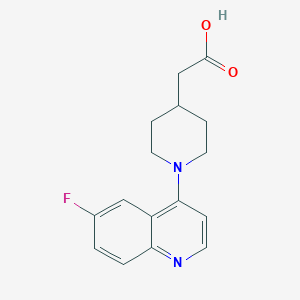
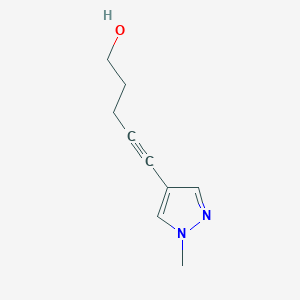
![2-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1482595.png)
![2-Chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1482596.png)
